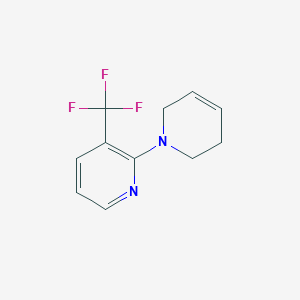
2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine, commonly known as DHPG, is a pyridine derivative that has been extensively studied for its potential therapeutic applications in various diseases. DHPG is a potent agonist of metabotropic glutamate receptor 1 (mGluR1) and has been shown to modulate glutamatergic neurotransmission in the brain.
Mecanismo De Acción
DHPG is a potent agonist of 2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine, a G protein-coupled receptor that is involved in the regulation of glutamatergic neurotransmission. Activation of this compound by DHPG leads to the activation of various intracellular signaling pathways, including the phospholipase C pathway, which results in the release of intracellular calcium and the activation of protein kinase C.
Biochemical and Physiological Effects:
DHPG has been shown to modulate glutamatergic neurotransmission in the brain, which is involved in various physiological processes, including learning and memory, synaptic plasticity, and neuronal development. DHPG has also been shown to have neuroprotective effects in various animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DHPG is a potent agonist of 2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine and has been extensively used in various in vitro and in vivo experiments to study the role of this compound in various physiological and pathological processes. However, DHPG has some limitations, including its low selectivity for this compound and its potential off-target effects.
Direcciones Futuras
1. Development of more selective 2-(3,6-Dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine agonists: The development of more selective this compound agonists will allow for more specific modulation of glutamatergic neurotransmission in the brain, which may have therapeutic applications in various neurological disorders.
2. Use of DHPG in combination with other drugs: The use of DHPG in combination with other drugs may enhance its therapeutic efficacy and reduce its potential side effects.
3. Study of the role of this compound in neurological disorders: Further studies are needed to elucidate the role of this compound in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
4. Development of this compound antagonists: The development of this compound antagonists may have therapeutic applications in various neurological disorders, including schizophrenia and depression.
5. Study of the long-term effects of DHPG: Further studies are needed to determine the long-term effects of DHPG on neuronal development and synaptic plasticity.
Métodos De Síntesis
DHPG can be synthesized through a multi-step process involving the reaction of pyridine with various reagents. The most commonly used method involves the reaction of 2-amino-3-picoline with trifluoroacetic anhydride to form 2-(trifluoroacetyl)pyridine. This intermediate is then reacted with sodium borohydride to reduce the trifluoroacetyl group to a trifluoromethyl group, resulting in the formation of DHPG.
Aplicaciones Científicas De Investigación
DHPG has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy. DHPG has been shown to modulate glutamatergic neurotransmission in the brain, which is involved in various neurological disorders.
Propiedades
IUPAC Name |
2-(3,6-dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2/c12-11(13,14)9-5-4-6-15-10(9)16-7-2-1-3-8-16/h1-2,4-6H,3,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVZMSCKUJGVRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C2=C(C=CC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-ethyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3008996.png)

![(1R,5S)-8-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3008999.png)
![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide](/img/structure/B3009004.png)
![N-(2-azepan-1-ylethyl)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridin-2-amine](/img/structure/B3009006.png)
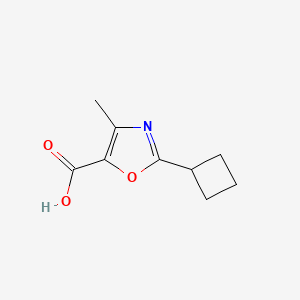
![N1-(4-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B3009008.png)
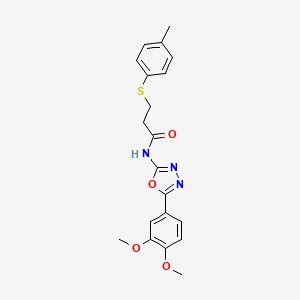
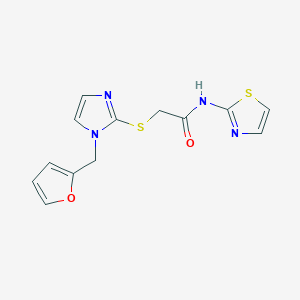

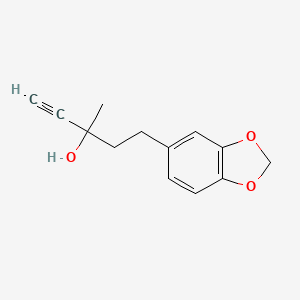
![1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3009014.png)